molecular formula C24H22NO5P B13928585 Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate CAS No. 284660-91-9

Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate

Cat. No.: B13928585
CAS No.: 284660-91-9
M. Wt: 435.4 g/mol
InChI Key: LLPIWBGDKDMEQF-UHFFFAOYSA-N
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Description

Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate is a complex organic compound with a molecular formula of C16H19N2O3PS. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with phosphinylating agents. One common method includes the use of phenylmethoxyphosphinyl chloride in the presence of a base to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which is essential for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate is unique due to its specific indole structure combined with the bis(phenylmethoxy)phosphinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

284660-91-9

Molecular Formula

C24H22NO5P

Molecular Weight

435.4 g/mol

IUPAC Name

methyl 5-bis(phenylmethoxy)phosphoryl-1H-indole-2-carboxylate

InChI

InChI=1S/C24H22NO5P/c1-28-24(26)23-15-20-14-21(12-13-22(20)25-23)31(27,29-16-18-8-4-2-5-9-18)30-17-19-10-6-3-7-11-19/h2-15,25H,16-17H2,1H3

InChI Key

LLPIWBGDKDMEQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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